molecular formula C7H5ClF3NS B1427432 3-Chloro-2-(methylthio)-5-(trifluoromethyl)pyridine CAS No. 1378308-91-8

3-Chloro-2-(methylthio)-5-(trifluoromethyl)pyridine

Cat. No.: B1427432
CAS No.: 1378308-91-8
M. Wt: 227.64 g/mol
InChI Key: JKOQITGVNUGXEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-2-(methylthio)-5-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C7H5ClF3NS and its molecular weight is 227.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

3-Chloro-2-(methylthio)-5-(trifluoromethyl)pyridine is primarily used as a reagent in the structure-based design of novel HCV NS5B thumb pocket 2 allosteric inhibitors with quinazolinone chemotype . The primary target of this compound is the HCV NS5B thumb pocket 2 , a key protein in the Hepatitis C virus.

Mode of Action

The compound interacts with the HCV NS5B thumb pocket 2, inhibiting its function and thereby disrupting the replication of the Hepatitis C virus

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the replication of the Hepatitis C virus. By inhibiting the function of the HCV NS5B thumb pocket 2, the compound disrupts these pathways, preventing the virus from replicating and spreading .

Pharmacokinetics

It is known that the compound is slightly soluble in water , which may impact its bioavailability

Result of Action

The primary result of the action of this compound is the inhibition of the replication of the Hepatitis C virus. This is achieved by disrupting the function of the HCV NS5B thumb pocket 2, a key protein in the virus .

Properties

IUPAC Name

3-chloro-2-methylsulfanyl-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3NS/c1-13-6-5(8)2-4(3-12-6)7(9,10)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKOQITGVNUGXEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C=N1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.